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Compound Name: MK-8353

Cat. No.: B609107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of MK-
8353, a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase (ERK).

MK-8353 has been investigated for its potential as an antineoplastic agent, particularly in

tumors with activating mutations in the MAPK/ERK pathway. This document summarizes key

quantitative data, details experimental methodologies from pivotal studies, and visualizes the

underlying biological pathways and experimental workflows.

Core Mechanism of Action
MK-8353 is a selective inhibitor of ERK1 and ERK2.[1][2][3] It exhibits a dual mechanism of

action: it not only inhibits the kinase activity of activated, phosphorylated ERK (pERK) but also

binds to unphosphorylated ERK, preventing its phosphorylation by the upstream kinase MEK.

[1][2][4][5] This dual inhibition leads to a comprehensive shutdown of ERK-mediated signaling

pathways, which are crucial for tumor cell proliferation, differentiation, and survival.[3]

The MAPK/ERK signaling cascade is a central pathway in regulating cell growth and is often

constitutively activated in various cancers through mutations in genes such as BRAF and RAS.

[4][6][7][8] By targeting the final kinase in this cascade, MK-8353 represents a strategy to

overcome resistance mechanisms to upstream inhibitors like MEK and BRAF inhibitors.[1][6][7]

[8]
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In Vitro Activity
MK-8353 has demonstrated potent and selective inhibition of ERK1 and ERK2 in biochemical

assays and has shown significant anti-proliferative activity across a panel of human cancer cell

lines, particularly those with BRAF and RAS mutations.[1]

Biochemical Potency
Target Assay Type IC50 (nM)

Activated ERK1 IMAP kinase assay 23.0[1][5][9]

Activated ERK2 IMAP kinase assay 8.8[1][5][9]

Nonactivated ERK2 MEK1-ERK2–coupled assay 0.5[1][5]

Active ERK1 Cell-free assay 20[4][5]

Active ERK2 Cell-free assay 7[4][5]

Cellular Proliferation
Cell Line Cancer Type Genotype IC50 (nM)

A2058 Melanoma BRAF V600E 371[5]

HT-29 Colon BRAF V600E 51[4][5]

Colo-205 Colon BRAF V600E 23[4][5]

Malme-3M Melanoma BRAF V600E 21[9]

NCI-H292 Lung Not Specified 130[9]

A-549 NSCLC KRAS G12S 230[9]

8505C Thyroid BRAF V600E 210[9]

SW-626 Ovarian Not Specified 108[9]

Kinase Selectivity
MK-8353 exhibits high selectivity for ERK1/2. In a panel of 227 human kinases, no additional

kinase was inhibited by more than 35% at a concentration of 0.1 μM.[1][5] At a higher
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concentration of 1.0 μM, only three other kinases (CLK2, FLT4, and Aurora B) showed greater

than 50% inhibition.[1][5][9]

In Vivo Antitumor Activity
The antitumor efficacy of MK-8353 has been evaluated in various human tumor xenograft

models. Oral administration of MK-8353 resulted in dose-dependent tumor growth inhibition

and, at higher doses, tumor regression.

Xenograft Studies
Model Cancer Type Genotype

Dosing
Regimen

Result

Colo-205 Colon BRAF V600E
30-60 mg/kg,

p.o., BID

Dose-dependent

inhibition;

regression at 60

mg/kg[1]

SK-MEL-28 Melanoma BRAF V600E
30-60 mg/kg,

p.o., BID

Dose-dependent

inhibition;

regression at 60

mg/kg[1]

Colo-205 Colon BRAF V600E
20 mg/kg, p.o.,

BID

37% Tumor

Growth Inhibition

(TGI)[4]

Colo-205 Colon BRAF V600E
40 mg/kg, p.o.,

BID
88% TGI[4]

Colo-205 Colon BRAF V600E
60 mg/kg, p.o.,

BID

40% Tumor

Regression[4]

Various Models Multiple Not Specified
60 mg/kg, p.o.,

BID

≥50% TGI or

regression in

83% of models[1]

[9]

Preclinical Pharmacokinetics
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The pharmacokinetic profile of MK-8353 has been characterized in several preclinical species,

demonstrating its oral bioavailability.

Pharmacokinetic Parameters Following Oral
Administration

Species Clearance Half-life (t1/2)
Oral Bioavailability
(%)

Mouse (CD1) Moderate 1.3 - 2.8 hr 23 - 80[5]

Rat (Sprague Dawley) Moderate 1.3 - 2.8 hr 23 - 80[5]

Guinea Pig Moderate 1.3 - 2.8 hr Not Reported

Dog (Beagle) Moderate 1.3 - 2.8 hr 23 - 80[5]

Monkey

(Cynomologus)
Moderate 1.3 - 2.8 hr 2[5]

MK-8353 exhibited high permeability in Caco-2 cells (135 nm/sec), suggesting good potential

for intestinal absorption in humans.[5]

Experimental Protocols
In Vitro Cell Proliferation Assay

Cell Lines: A panel of human cancer cell lines, including A2058, HT-29, and Colo-205, were

used.[1][5]

Plating: Cells were plated in 96-well formats at a density of approximately 4,000 cells per

well.[1]

Treatment: Cells were treated with increasing concentrations of MK-8353.

Incubation: The duration of treatment was typically 24 hours.[1][5]

Analysis: Cell viability was assessed to determine the IC50 values.

Western Blot Analysis for Target Modulation
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Cell Culture: A2058 cells were seeded at 1 x 10^6 cells per 10-cm dish.[1][5]

Treatment: Cells were treated with various concentrations of MK-8353 (e.g., 0, 3, 10, 30,

100, 300 nM) for 24 hours.[1][5]

Lysate Preparation: Whole-cell lysates were prepared from the treated cells.

Immunoblotting: Lysates were subjected to immunoblot analysis using antibodies against

pERK, total ERK, pRSK, and total RSK to assess the inhibition of the signaling pathway.[1][4]

Human Tumor Xenograft Studies
Animal Models: Female athymic nude mice or SCID mice were used.[1]

Tumor Implantation: Human cancer cells, such as Colo-205 (colon) or SK-MEL-28

(melanoma), were injected to establish tumors.[1]

Treatment: Once tumors were established, mice were treated with MK-8353, typically

administered by oral gavage twice daily (BID).[1][4]

Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth

inhibition or regression compared to a vehicle control group.[1]

Pharmacodynamic Analysis: For some studies, tumors were harvested at specific time points

after dosing (e.g., 1 hour) to analyze pERK levels by immunoblotting to confirm target

engagement in vivo.[1]

Pharmacokinetic Analysis
Sample Collection: Plasma samples were collected at various time points after oral or

intravenous administration of MK-8353 in different species.

Sample Preparation: An automated 96-well format liquid-liquid extraction was used. The drug

and an internal standard were extracted from plasma using methyl tert-butyl ether. The

organic supernatant was then removed, evaporated, and reconstituted.[1]

Analysis: The concentration of MK-8353 in the plasma samples was determined to calculate

pharmacokinetic parameters.
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Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of MK-8353.

Experimental Workflow: In Vivo Xenograft Study
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Caption: A generalized workflow for assessing the in vivo efficacy of MK-8353.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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